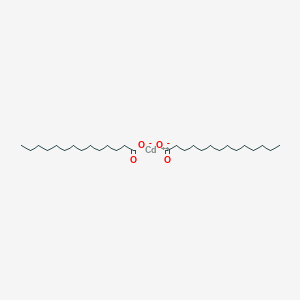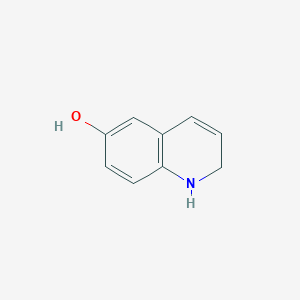
1,2-Dihydroquinolin-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dihydroquinolin-6-ol, also known as DHQ, is an organic compound with the chemical formula C9H9NO. It is a heterocyclic compound that is widely used in scientific research for its unique properties and potential applications. In
作用机制
The mechanism of action of 1,2-Dihydroquinolin-6-ol is not fully understood, but it is believed to involve interactions with cellular proteins and enzymes. 1,2-Dihydroquinolin-6-ol has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. 1,2-Dihydroquinolin-6-ol has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
生化和生理效应
1,2-Dihydroquinolin-6-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, neuroprotective, and antitumor properties. 1,2-Dihydroquinolin-6-ol has also been shown to improve cognitive function and memory in animal studies. Additionally, 1,2-Dihydroquinolin-6-ol has been shown to have a protective effect against oxidative stress, which is implicated in a variety of diseases and conditions.
实验室实验的优点和局限性
One advantage of using 1,2-Dihydroquinolin-6-ol in lab experiments is its versatility. 1,2-Dihydroquinolin-6-ol can be used as a building block for the synthesis of a variety of bioactive compounds, and it has a range of potential applications in catalysis and biological imaging. However, one limitation of using 1,2-Dihydroquinolin-6-ol in lab experiments is its relative instability. 1,2-Dihydroquinolin-6-ol can undergo oxidation and degradation under certain conditions, which can affect its purity and yield.
未来方向
There are several future directions for research on 1,2-Dihydroquinolin-6-ol. One potential direction is the development of new synthetic methods for 1,2-Dihydroquinolin-6-ol and its derivatives. Another direction is the exploration of 1,2-Dihydroquinolin-6-ol's potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of 1,2-Dihydroquinolin-6-ol and its interactions with cellular proteins and enzymes.
合成方法
There are several methods for synthesizing 1,2-Dihydroquinolin-6-ol. One of the most common methods is the Pictet-Spengler reaction, which involves the condensation of an amino acid with an aldehyde or ketone. Another method is the reduction of quinoline using a reducing agent such as sodium borohydride. The yield and purity of 1,2-Dihydroquinolin-6-ol can be improved by using column chromatography and recrystallization techniques.
科学研究应用
1,2-Dihydroquinolin-6-ol has been widely used in scientific research due to its unique properties. It has been used as a building block for the synthesis of a variety of bioactive compounds, including natural products and pharmaceuticals. 1,2-Dihydroquinolin-6-ol has also been studied for its potential use in catalysis, as well as its ability to act as a fluorescent probe for biological imaging.
属性
CAS 编号 |
137732-58-2 |
|---|---|
产品名称 |
1,2-Dihydroquinolin-6-ol |
分子式 |
C9H9NO |
分子量 |
147.17 g/mol |
IUPAC 名称 |
1,2-dihydroquinolin-6-ol |
InChI |
InChI=1S/C9H9NO/c11-8-3-4-9-7(6-8)2-1-5-10-9/h1-4,6,10-11H,5H2 |
InChI 键 |
XIYBHRFMBIVRAM-UHFFFAOYSA-N |
SMILES |
C1C=CC2=C(N1)C=CC(=C2)O |
规范 SMILES |
C1C=CC2=C(N1)C=CC(=C2)O |
同义词 |
6-Quinolinol,1,2-dihydro-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



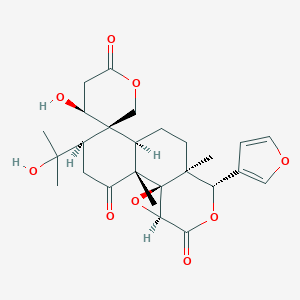
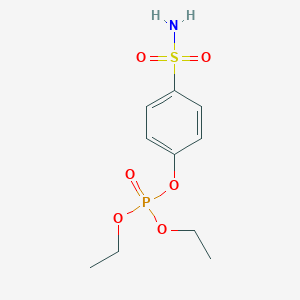
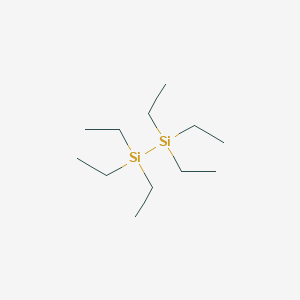
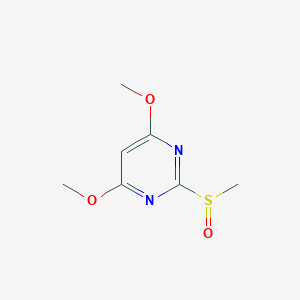
![sodium;(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B160181.png)
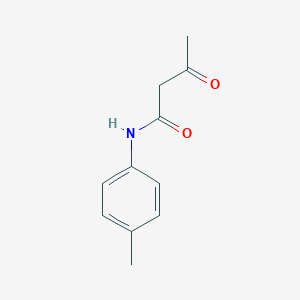
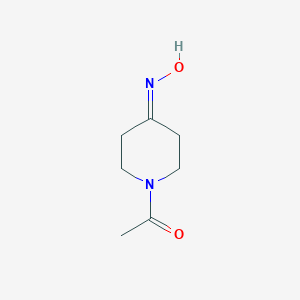
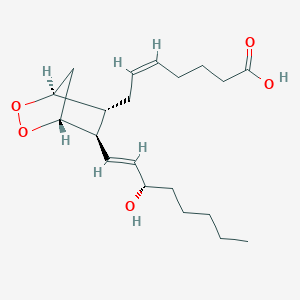
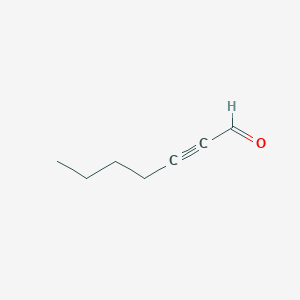
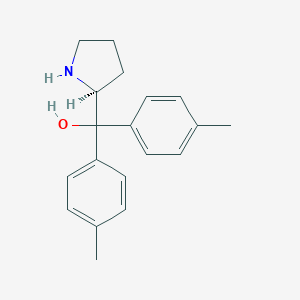
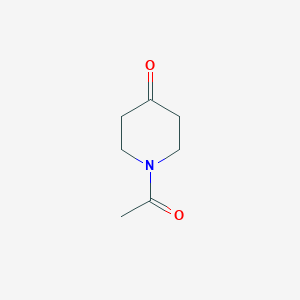
![1-[2-(2,3-Dihydroxypropoxy)-5-methylphenyl]propan-1-one](/img/structure/B160196.png)

